molecular formula C23H19N3O3S B2900730 N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-45-2

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No.: B2900730
CAS No.: 477888-45-2
M. Wt: 417.48
InChI Key: LPZUDQAYBMFVKX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A simpler analog with fewer functional groups.

    N-(4-methoxyphenyl)-2-(2-thienyl)acetamide: Similar structure but lacks the pyrimidinyl group.

Uniqueness

N-(4-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-28-18-10-6-17(7-11-18)25-22(27)15-29-19-8-4-16(5-9-19)23-24-13-12-20(26-23)21-3-2-14-30-21/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZUDQAYBMFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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